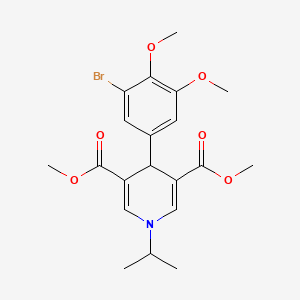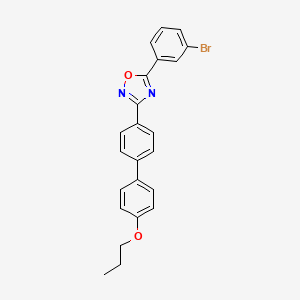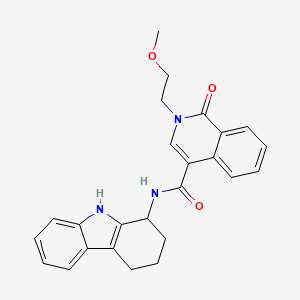![molecular formula C18H14ClN5 B11221702 1-(4-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221702.png)
1-(4-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Vorbereitungsmethoden
The synthesis of 1-(4-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-chloroaniline and 2-methylaniline.
Formation of Intermediate: The starting materials undergo a series of reactions to form an intermediate compound. This may involve the use of reagents such as acetic anhydride and catalysts like palladium on carbon.
Cyclization: The intermediate compound is then subjected to cyclization reactions to form the pyrazolo[3,4-d]pyrimidine core. This step often requires the use of strong acids or bases and elevated temperatures.
Final Product:
Analyse Chemischer Reaktionen
1-(4-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents for these reactions include halogenating agents like chlorine or bromine.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and responses. For example, it may inhibit the activity of certain kinases or activate specific transcription factors.
Vergleich Mit ähnlichen Verbindungen
1-(4-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-aminopyrazolo[3,4-d]pyrimidine and 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine share structural similarities with this compound.
Uniqueness: The presence of the 4-chlorophenyl and 2-methylphenyl groups in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
Eigenschaften
Molekularformel |
C18H14ClN5 |
|---|---|
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H14ClN5/c1-12-4-2-3-5-16(12)23-17-15-10-22-24(18(15)21-11-20-17)14-8-6-13(19)7-9-14/h2-11H,1H3,(H,20,21,23) |
InChI-Schlüssel |
DWWVWFRNYBWMKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11221619.png)
![1-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221628.png)

![N-(3-methoxypropyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11221636.png)
![4-(4-benzylpiperazin-1-yl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11221640.png)
![N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B11221642.png)
![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B11221650.png)
![N-(4-acetylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11221654.png)

![3-(4-chlorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11221661.png)
![2-Isopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221664.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11221670.png)

![2'-Cyclohexyl-1'-oxo-N-[2-(pyridin-2-YL)ethyl]-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11221678.png)
